N-bis(3-methoxyphenoxy)phosphorylaniline

Description

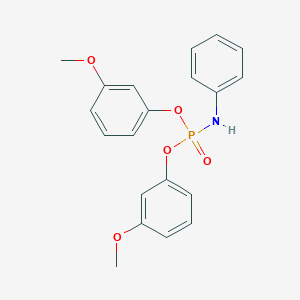

N-bis(3-methoxyphenoxy)phosphorylaniline is a phosphorus-containing aromatic compound characterized by a central phosphoryl group bonded to an aniline moiety, flanked by two 3-methoxyphenoxy substituents. The phosphoryl group and methoxy substituents likely influence its electronic properties, thermal stability, and reactivity, making it comparable to triphenylamine-based hole-transporting materials (HTLs) and antioxidative Schiff bases .

Properties

Molecular Formula |

C20H20NO5P |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

N-bis(3-methoxyphenoxy)phosphorylaniline |

InChI |

InChI=1S/C20H20NO5P/c1-23-17-10-6-12-19(14-17)25-27(22,21-16-8-4-3-5-9-16)26-20-13-7-11-18(15-20)24-2/h3-15H,1-2H3,(H,21,22) |

InChI Key |

QGSISOQHGKBIQO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=CC(=C3)OC |

Canonical SMILES |

COC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=CC(=C3)OC |

solubility |

0.8 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- N,N-bis(4-methoxyphenyl)-[1,1’-biphenyl]-4-amine (DNB) : A triphenylamine derivative with methoxy groups at the para position, used in HTLs.

- 3,3'-(methoxyphosphanediyl)bis(N,N-diethylaniline) (4a) : A phosphinite ligand with methoxy and diethylamino groups.

- N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]arylamines : Pyrazole-containing ligands with variable substituents affecting thermodynamic properties.

The phosphoryl group in N-bis(3-methoxyphenoxy)phosphorylaniline distinguishes it from DNB (which lacks phosphorus) and 4a (which features a phosphanediyl bridge). The meta-methoxy substituents may sterically and electronically differ from para-substituted analogs like DNB, influencing conjugation and solubility.

Physicochemical Properties

| Compound | λmax (nm) | HOMO (eV) | LUMO (eV) | Thermal Decomposition (°C) |

|---|---|---|---|---|

| This compound* | — | — | — | — |

| DNB | 348 | -5.03 | -2.46 | >400 |

| bDNB | 356 | -5.02 | -2.76 | >400 |

| 4a | — | — | — | — |

*Note: Direct data for the target compound is unavailable; properties inferred from analogs.

- Electronic Properties : DNB and bDNB exhibit HOMO levels (-5.03 to -5.02 eV) suitable for HTL applications, comparable to phosphorylaniline derivatives likely due to methoxy conjugation .

- Thermal Stability : Both DNB and bDNB decompose above 400°C, suggesting that phosphorylaniline derivatives may similarly resist thermal degradation .

Substituent Effects

- Methoxy Position : Para-methoxy groups in DNB enhance conjugation and hole mobility, while meta-substitution in the target compound may introduce steric hindrance, reducing π-orbital overlap .

- Bridging Atoms : Phosphoryl bridges (P=O) may increase electron-withdrawing effects compared to sulfide or disulfide bridges in Schiff bases, altering redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.